molecular formula C10H9NO B1297093 7-Methylquinolin-8-ol CAS No. 5541-68-4

7-Methylquinolin-8-ol

Cat. No.: B1297093
CAS No.: 5541-68-4
M. Wt: 159.18 g/mol
InChI Key: LUOZEWPJSYBORW-UHFFFAOYSA-N
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Description

7-Methylquinolin-8-ol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-8-ol can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of an aromatic amine (such as a meta-substituted aniline with a methyl group at the meta position) with glycerol and a dehydrating agent. The reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylquinolin-8-ol varies depending on its application. In biological systems, it often targets enzymes or receptors involved in critical pathways. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In medicinal applications, it may interact with specific molecular targets to exert anticancer or antimalarial effects .

Comparison with Similar Compounds

Uniqueness: 7-Methylquinolin-8-ol is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This structural modification enhances its chemical reactivity and biological activity compared to its parent compound and other derivatives .

Properties

IUPAC Name

7-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOZEWPJSYBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344104
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-68-4
Record name 7-Methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5541-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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